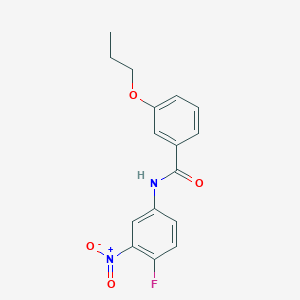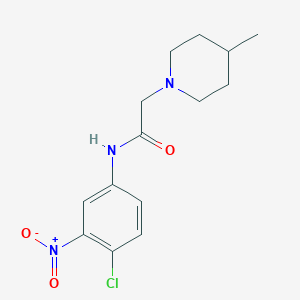
N-(4-fluoro-3-nitrophenyl)-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-3-nitrophenyl)-3-propoxybenzamide is a chemical compound with the molecular formula C16H15FN2O4 and a molecular weight of 318.2997 g/mol . This compound is characterized by the presence of a fluoro group, a nitro group, and a propoxybenzamide moiety, making it a unique and versatile molecule in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-3-propoxybenzamide typically involves the reaction of 4-fluoro-3-nitroaniline with 3-propoxybenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-3-propoxybenzamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: 4-fluoro-3-aminophenyl-3-propoxybenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-fluoro-3-nitrobenzoic acid and 3-propoxybenzamide.
Aplicaciones Científicas De Investigación
N-(4-fluoro-3-nitrophenyl)-3-propoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s fluoro and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-fluoro-3-nitrophenyl}-3-methoxybenzamide
- N-{4-fluoro-3-nitrophenyl}-3-ethoxybenzamide
- N-{4-fluoro-3-nitrophenyl}-3-butoxybenzamide
Uniqueness
N-(4-fluoro-3-nitrophenyl)-3-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propoxy group, in particular, differentiates it from other similar compounds and may influence its solubility, reactivity, and biological activity .
Propiedades
Fórmula molecular |
C16H15FN2O4 |
|---|---|
Peso molecular |
318.3g/mol |
Nombre IUPAC |
N-(4-fluoro-3-nitrophenyl)-3-propoxybenzamide |
InChI |
InChI=1S/C16H15FN2O4/c1-2-8-23-13-5-3-4-11(9-13)16(20)18-12-6-7-14(17)15(10-12)19(21)22/h3-7,9-10H,2,8H2,1H3,(H,18,20) |
Clave InChI |
HOHOEQLILBSSHX-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
SMILES canónico |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[(4-phenylmethoxybenzoyl)amino]carbamothioyl]acetamide](/img/structure/B410691.png)
![N-({2-[2-(benzyloxy)benzoyl]hydrazino}carbothioyl)acetamide](/img/structure/B410692.png)
![N-[[(4-butoxybenzoyl)amino]carbamothioyl]acetamide](/img/structure/B410693.png)
![N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}acetamide](/img/structure/B410694.png)
![N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)acetamide](/img/structure/B410695.png)
![N-{[2-(4-propoxybenzoyl)hydrazino]carbothioyl}acetamide](/img/structure/B410696.png)
![N-{[2-(4-butoxybenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide](/img/structure/B410699.png)
![N-({2-[(4-bromophenoxy)acetyl]hydrazino}carbothioyl)-2-nitrobenzamide](/img/structure/B410703.png)
![N-{[2-(cyanoacetyl)hydrazino]carbothioyl}-2,2-diphenylacetamide](/img/structure/B410704.png)
![2-nitro-N-({2-[(4-methylphenyl)sulfonyl]hydrazino}carbothioyl)benzamide](/img/structure/B410705.png)

![N-{[2-(2-butoxybenzoyl)hydrazino]carbothioyl}-2-nitrobenzamide](/img/structure/B410707.png)
![(E)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B410708.png)
![8-nitro-6-methoxy-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B410711.png)
